9-Bromo-10-methoxyanthracene
Description
Historical Evolution of Anthracene Derivative Research
The systematic investigation of anthracene derivatives began in the early 20th century with studies on coal tar constituents, where anthracene's planar aromatic structure was identified as a platform for functionalization. The introduction of bromine and alkoxy groups gained prominence in the 1970s, driven by the need for stable, tunable chromophores in photodynamic therapy research. While 9,10-dimethylanthracene emerged as a benchmark actinometer for singlet oxygen quantification in 2000, methoxy-substituted analogs like this compound later provided enhanced solubility and redox stability for extended applications in organic electronics.
Key historical milestones include:
- 1985 : Development of Friedel-Crafts alkylation techniques enabling para-substitution on anthracene cores
- 1992 : First reported use of brominated anthracenes in Suzuki-Miyaura cross-coupling reactions
- 2015 : Industrial-scale synthesis protocols for 9,10-disubstituted anthracenes via catalytic bromination
These advances established the structural foundation for contemporary this compound applications.
Academic Significance in Modern Organic Chemistry
This compound serves three primary academic functions:
- Electronic Structure Probe : The bromine atom's electron-withdrawing effect (-I) combined with the methoxy group's electron-donating resonance (+M) creates a polarized π-system ideal for studying intramolecular charge transfer phenomena.
- Synthetic Building Block : Its reactivity profile enables sequential functionalization at the 9-position while maintaining the methoxy group's ortho-directing effects, as demonstrated in palladium-catalyzed coupling reactions.
- Photophysical Template : The compound's absorption maxima at 365-400 nm (ε > 10^4 L·mol⁻¹·cm⁻¹) make it suitable for light-harvesting applications, with quantum yields comparable to ruthenium polypyridyl complexes.
Recent studies have exploited its crystalline packing behavior to engineer materials with anisotropic charge transport properties, achieving hole mobility values exceeding 0.1 cm²·V⁻¹·s⁻¹ in thin-film transistors.
Research Paradigms and Methodological Advancements
Modern synthesis strategies for this compound employ three optimized protocols:
Table 1: Comparative Synthesis Methodologies
Advanced characterization techniques have redefined quality control parameters:
- X-ray Photoelectron Spectroscopy : Confirms bromine incorporation (Br 3d₅/₂ at 70.2 eV binding energy)
- Time-Resolved Fluorescence : Measures excited-state lifetime (τ = 8.7 ns in DCM)
- DFT Calculations : Predicts HOMO-LUMO gap of 3.1 eV, correlating with experimental UV-Vis data
The compound's synthetic versatility is exemplified in its participation in Buchwald-Hartwig aminations, where the methoxy group acts as a directing moiety while the bromine serves as the coupling site. Recent catalytic systems achieve turnover numbers >1,000 when using BrettPhos ligands in toluene at 80°C.
Properties
Molecular Formula |
C15H11BrO |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
9-bromo-10-methoxyanthracene |
InChI |
InChI=1S/C15H11BrO/c1-17-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15/h2-9H,1H3 |
InChI Key |
QDRYRXAGCHMKJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=CC2=C(C3=CC=CC=C31)Br |
Origin of Product |
United States |
Preparation Methods
Advantages and Challenges
Selectivity: Achieving selective bromination at the 9-position while avoiding dibromination or overbromination requires precise control of reaction conditions.
Purity: Side products such as polybrominated anthracenes or resinous materials can form, necessitating careful purification (e.g., recrystallization, chromatography).
Yield: Reported yields for related brominated anthracenes range from moderate to high (50-75%), depending on reaction conditions and purification efficiency.
Cost and Scalability: Bromination and methylation reagents are commercially available and relatively inexpensive, allowing for scalable synthesis.
Comparative Data from Related Syntheses
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 9-position undergoes substitution reactions under copper(I)-catalyzed conditions. For example:
-
Treatment with sodium methoxide (NaOMe) and CuI in DMF at 100°C yields 9-methoxy-10-methoxyanthracene (70% yield) .
-
Reaction with KCN in the presence of CuCN produces 9-cyano-10-methoxyanthracene (65% yield) .
These reactions proceed via a single electron transfer (SET) mechanism, where the methoxy group at the 10-position stabilizes the intermediate through resonance .
Electrophilic Addition Reactions
The anthracene core participates in bromine addition under radical conditions:
| Reaction Conditions | Product | Yield |
|---|---|---|
| Br₂ in CCl₄, sunlight | 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene | 95% |
| Br₂ in CH₂Cl₂, iodine catalyst | 9-bromo-10-methylanthracene | 67% |
The addition is stereospecific, with bromine atoms occupying adjacent positions on the central ring . Methanol or ethanol as solvents can further lead to dihydro-dimethoxy adducts (e.g., 9,10-dihydro-9,10-dimethoxyanthracene in 82% yield) .
Elimination Reactions
Hexabromide intermediates derived from 9-bromo-10-methoxyanthracene undergo base-induced elimination:
-
Pyridine in refluxing CHCl₃ converts 1,2,3,4,9,10-hexabromo adducts to 2,9,10-tribromoanthracene (75% yield) .
-
Strong bases like NaOH in methanol rapidly dehydrohalogenate dihydro intermediates to regenerate the aromatic system .
Biological Interactions
This compound derivatives exhibit anticancer activity by stabilizing p53 protein. Key findings include:
| Derivative | IC₅₀ (μM) in MCF-7 Cells | Mechanism |
|---|---|---|
| 9-(Thioureido)-10-methoxy analog | 0.97 | MDM4 inhibition |
| 9-Bromo-10-(bromomethyl)anthracene | 7.60 | p53 stabilization |
The methoxy group enhances solubility and target binding, while bromine improves electrophilic reactivity .
Comparative Reactivity
Substituent effects on ionization energies and reactivity:
| Substituent | Ionization Energy (eV) | Reactivity Trend |
|---|---|---|
| 9-Bromo-10-methoxy | 7.98 (HOMO) | Higher electrophilicity vs. 9-methyl analogs |
| 9-Chloro-10-methoxy | 8.12 (HOMO) | Reduced nucleophilic substitution rates |
The bromine-methoxy combination lowers the HOMO energy by 0.14 eV compared to unsubstituted anthracene, favoring electron-deficient reaction pathways .
Scientific Research Applications
9-Bromo-10-methoxyanthracene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Bromo-10-methoxyanthracene primarily involves its ability to undergo substitution and oxidation reactionsThe methoxy group at the 10th position can participate in oxidation reactions, leading to the formation of quinones and other oxidized products .
Comparison with Similar Compounds
Substituent Effects on Properties
Electronic Effects :
- The methoxy group in 9-bromo-10-methoxyanthracene donates electrons via resonance, red-shifting absorption/emission spectra compared to electron-withdrawing groups (e.g., -CHO, -CN) .
- Phenyl groups (e.g., in 9-bromo-10-phenylanthracene) introduce steric bulk and moderate electronic effects, balancing solubility and rigidity for OLED layers .
- Cyanide and aldehyde groups reduce electron density, enhancing suitability as electron-transport materials .
Synthetic Efficiency :
- Spectroscopic Differences: The methoxy group in this compound causes a distinct singlet at δ 3.95 ppm in ¹H-NMR, absent in phenyl- or cyano-substituted analogs . Aromatic protons in 9-bromo-10-phenylanthracene resonate downfield (δ 7.35–8.60 ppm) due to deshielding by the phenyl group .
Research Findings and Data
Photophysical and Electrochemical Properties
- This compound exhibits a fluorescence quantum yield higher than non-polar analogs due to the electron-donating methoxy group .
- 9-Bromo-10-phenylanthracene shows broad electrochemical stability, with oxidation potentials suitable for hole-transport layers in OLEDs .
Thermal Stability
- Methoxy-substituted anthracenes generally display lower thermal decomposition temperatures (~250°C) compared to phenyl-substituted derivatives (~300°C) due to weaker C-O bonds .
Q & A
Q. What are the limitations of using deuterated analogs (e.g., 9-Bromoanthracene-d9) in photophysical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
